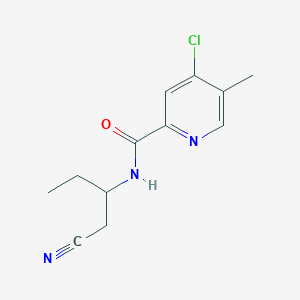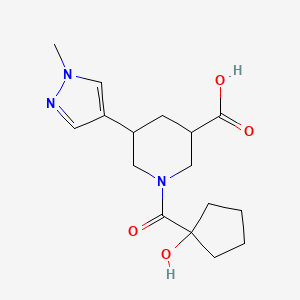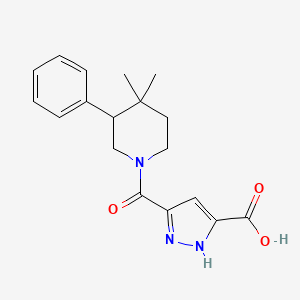
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural science. This compound is also known by its chemical name, CC-10004, and is a potent inhibitor of cytokine production.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide involves the inhibition of cytokine production by blocking the activity of the transcription factor NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CC-10004 can inhibit the proliferation and activation of various immune cells, including T cells, B cells, and macrophages. In addition, CC-10004 has been shown to reduce the production of reactive oxygen species and inhibit the activation of the inflammasome, a key mediator of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide in lab experiments is its potent anti-inflammatory and immunomodulatory properties, which make it a valuable tool for studying the role of cytokines in various diseases. However, one limitation of using CC-10004 is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines at high concentrations.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide. One area of focus is the development of new derivatives with improved potency and selectivity for specific cytokines. Another direction is the investigation of the potential of CC-10004 as a therapeutic agent for various inflammatory and autoimmune diseases, as well as its potential as an anticancer agent. Finally, there is a need for further research on the mechanism of action of CC-10004 and its effects on various immune cells and signaling pathways.
Métodos De Síntesis
The synthesis of 4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide is a multi-step process that involves the reaction of 2,6-dichloropyridine with 2-cyanobutanal in the presence of a base to form 4-chloro-N-(1-cyanobutan-2-yl)pyridine-2-carboxaldehyde. This intermediate is then reacted with methylamine and a reducing agent to yield the final product, this compound.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, CC-10004 has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of inflammatory and autoimmune diseases. In addition, CC-10004 has been investigated for its potential as an anticancer agent, with studies showing that it can inhibit the growth of various cancer cell lines. In agricultural science, CC-10004 has been studied for its ability to enhance plant growth and protect against various plant pathogens.
Propiedades
IUPAC Name |
4-chloro-N-(1-cyanobutan-2-yl)-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-3-9(4-5-14)16-12(17)11-6-10(13)8(2)7-15-11/h6-7,9H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZPTJHWGRWKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=NC=C(C(=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-methylcyclobutyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438776.png)


![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
![1-[[2-(2,1,3-Benzoxadiazol-5-ylmethylamino)phenyl]methyl]piperidin-4-ol](/img/structure/B7438817.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)
![3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)